molecular formula C20H25N5O2 B2752592 9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893956-78-0

9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2752592
M. Wt: 367.453
InChI Key: ZOCGXDOKKLTGTJ-UHFFFAOYSA-N
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Description

“9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves the reaction of diverse aldehydes, 4-hydroxycoumarin, and 4-amino-1,3-dimethyluracil . Another method involves the reaction of urea with a β-ketoester .


Molecular Structure Analysis

The molecular structure of pyrimidinediones, which “9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to, is characterized by a pyrimidine ring substituted with two carbonyl groups .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, the reaction of diverse aldehydes, 4-hydroxycoumarin, and 4-amino-1,3-dimethyluracil in the mixture of EtOH / H2O (1:2) at room temperature in the presence of heteropoly acid (H3PW12O40) as a highly efficient catalyst affords the corresponding chromene pyrimidine-2,4-dione .

Future Directions

The future directions for “9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” and similar compounds could involve further exploration of their potential as antiviral agents . Additionally, the synthesis of these compounds could be improved for better efficiency .

properties

CAS RN

893956-78-0

Product Name

9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C20H25N5O2

Molecular Weight

367.453

IUPAC Name

9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C20H25N5O2/c1-4-5-7-14-8-10-15(11-9-14)24-12-6-13-25-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h8-11H,4-7,12-13H2,1-3H3

InChI Key

ZOCGXDOKKLTGTJ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C

solubility

not available

Origin of Product

United States

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